molecular formula C20H14N2O B11833544 1,4-Diphenylquinazolin-2(1H)-one

1,4-Diphenylquinazolin-2(1H)-one

Cat. No.: B11833544
M. Wt: 298.3 g/mol
InChI Key: WWNXHLVGZKQAOE-UHFFFAOYSA-N
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Description

1,4-Diphenylquinazolin-2(1H)-one: is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This specific compound is characterized by the presence of two phenyl groups attached to the quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diphenylquinazolin-2(1H)-one typically involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives. One common method includes the following steps:

    Condensation Reaction: Anthranilic acid is reacted with benzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization upon heating to form the quinazolinone core.

    Substitution: The phenyl groups are introduced through a substitution reaction using appropriate phenylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and solvent recycling to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,4-Diphenylquinazolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

1,4-Diphenylquinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:

    2-Methylquinazolin-4(3H)-one: Lacks the phenyl groups, leading to different chemical and biological properties.

    6-Chloroquinazolin-4(3H)-one: Contains a chlorine substituent, which can alter its reactivity and biological activity.

    3-Phenylquinazolin-4(3H)-one: Has a phenyl group at a different position, affecting its overall structure and function.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

1,4-diphenylquinazolin-2-one

InChI

InChI=1S/C20H14N2O/c23-20-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14H

InChI Key

WWNXHLVGZKQAOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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